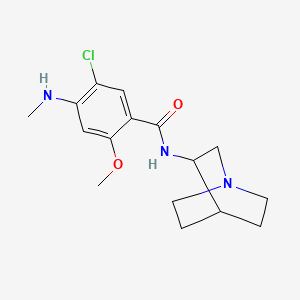
Mezacopride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
美扎可普利德是一种化学化合物,以其药理特性而闻名,特别是它与血清素受体的相互作用。 它是一种有效的 5-羟色胺 3 受体拮抗剂,也是一种 5-羟色胺 4 受体激动剂 。 这种双重作用使其成为各种治疗应用中的一种令人感兴趣的化合物,包括其潜在的抗焦虑和促智作用 .
准备方法
合成路线和反应条件
美扎可普利德的合成通常涉及多个步骤,从市售前体开始。一种常见的合成路线包括以下步骤:
苯甲酰胺核的形成: 第一步涉及通过将取代的苯甲酰氯与胺反应形成苯甲酰胺核。
引入奎宁环部分: 奎宁环部分通过亲核取代反应引入。
最终偶联和纯化: 最后一步涉及将中间体偶联并通过重结晶或色谱法纯化最终产物。
工业生产方法
美扎可普利德的工业生产可能涉及优化上述合成路线,以提高产率和纯度。 这通常包括使用高效液相色谱法进行纯化以及使用微波辅助合成等先进技术来减少反应时间并提高效率 .
化学反应分析
反应类型
美扎可普利德会发生各种化学反应,包括:
氧化: 美扎可普利德在特定条件下可以氧化形成相应的氧化物。
还原: 还原反应可以将美扎可普利德转化为其还原形式,通常使用锂铝氢化物等试剂。
取代: 美扎可普利德可以发生亲核取代反应,尤其是在奎宁环部分。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 锂铝氢化物和硼氢化钠等还原剂经常使用。
取代: 亲核取代反应通常涉及氢化钠和各种卤代烷烃等试剂。
形成的主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能产生氧化物,而还原可以产生醇或胺 .
科学研究应用
美扎可普利德具有广泛的科学研究应用:
化学: 用作受体-配体相互作用研究中的模型化合物。
生物学: 研究其对血清素受体和相关信号通路的影響。
医学: 探索其在治疗焦虑、认知障碍和胃肠道动力障碍方面的潜在治疗效果。
作用机制
美扎可普利德主要通过与血清素受体的相互作用发挥其作用。它作为 5-羟色胺 3 受体的拮抗剂,抑制其活性,并作为 5-羟色胺 4 受体的激动剂,刺激其活性。 这些相互作用影响各种生理过程,包括情绪调节、认知功能和胃肠道动力 .
相似化合物的比较
类似化合物
扎可普利德: 与美扎可普利德具有类似的结构和药理特征,作用于相同的血清素受体。
美扎可普利德的独特性
美扎可普利德作为不同血清素受体的拮抗剂和激动剂的独特双重作用使其有别于其他化合物。 这种双重作用提供了更广泛的治疗应用范围,使其成为研究和临床环境中的一种有价值的化合物 .
属性
CAS 编号 |
89613-77-4 |
|---|---|
分子式 |
C16H22ClN3O2 |
分子量 |
323.82 g/mol |
IUPAC 名称 |
N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-18-13-8-15(22-2)11(7-12(13)17)16(21)19-14-9-20-5-3-10(14)4-6-20/h7-8,10,14,18H,3-6,9H2,1-2H3,(H,19,21) |
InChI 键 |
DYMNHNMNXIHEHH-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C(=C1)OC)C(=O)NC2CN3CCC2CC3)Cl |
规范 SMILES |
CNC1=C(C=C(C(=C1)OC)C(=O)NC2CN3CCC2CC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


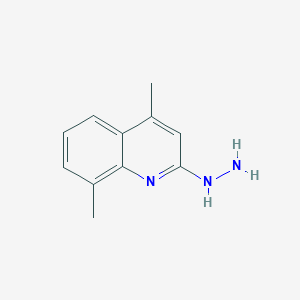
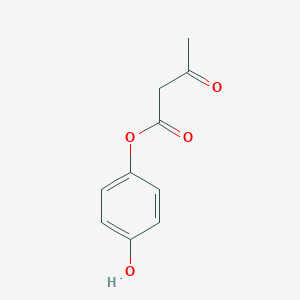

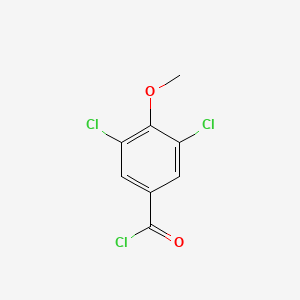
![[2-(Methylamino)-2-phenylethyl]dimethylamine](/img/structure/B1623311.png)

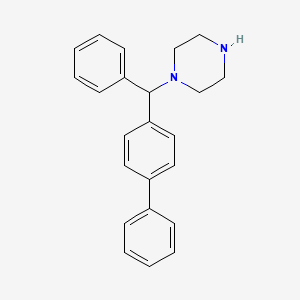


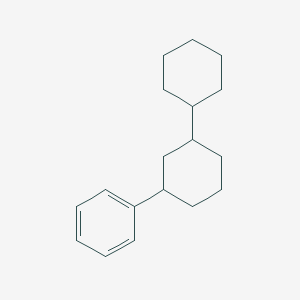
![[3-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1623322.png)
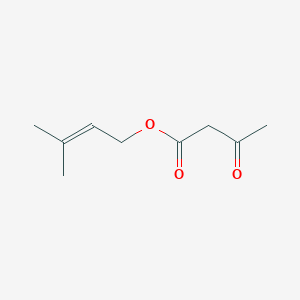

![4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1623327.png)
